1-(Azetidin-3-yl)-2-methylpiperidine is a heterocyclic compound notable for its dual-ring structure, which includes both azetidine and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its chemical structure allows for various modifications, making it a versatile building block in synthetic organic chemistry. The compound is identified by the CAS number 959239-81-7 and is utilized in the synthesis of a range of pharmaceutical agents and agrochemicals.
1-(Azetidin-3-yl)-2-methylpiperidine falls under the classification of nitrogen-containing heterocycles. It combines features from both azetidine, a four-membered ring containing nitrogen, and piperidine, a six-membered nitrogen-containing ring. This structural combination imparts unique chemical properties that are beneficial for various scientific applications, particularly in the fields of medicinal chemistry and drug discovery .
The synthesis of 1-(Azetidin-3-yl)-2-methylpiperidine typically involves several key steps:
For industrial-scale production, methods that emphasize green chemistry principles are preferred. One effective approach utilizes commercially available starting materials and employs green oxidation reactions facilitated by microchannel reactors, which enhance reaction efficiency and reduce waste.
The molecular formula for 1-(Azetidin-3-yl)-2-methylpiperidine can be expressed as . The compound features:
The structural characteristics can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide insights into the arrangement of atoms within the molecule and confirm its structural integrity .
1-(Azetidin-3-yl)-2-methylpiperidine participates in several types of chemical reactions:
Common reagents and conditions include:
These reactions yield various substituted derivatives that can be further functionalized for specific applications.
The mechanism of action for 1-(Azetidin-3-yl)-2-methylpiperidine primarily involves its interaction with specific biological targets such as enzymes or receptors. The presence of the azetidine ring enhances its binding affinity to these targets, potentially modulating their activity. This interaction may lead to diverse biological effects, including inhibition of enzyme activity or alteration in receptor signaling pathways .
1-(Azetidin-3-yl)-2-methylpiperidine is typically characterized by:
Key chemical properties include:
These properties make it suitable for various applications in synthetic chemistry and biological research .
1-(Azetidin-3-yl)-2-methylpiperidine has a broad range of applications:
The construction of the strained azetidine ring appended to the piperidine scaffold presents significant synthetic challenges due to ring strain and stereoelectronic constraints. Modern approaches primarily utilize intramolecular nucleophilic displacement or aziridine expansion methodologies. A highly efficient route involves the base-mediated cyclization of γ-chloroamines derived from 1,3-amino alcohols. Treatment of N-protected 3-(piperidin-2-yl)propan-1-ol derivatives with thionyl chloride yields chlorinated intermediates, which undergo ring closure under strong base conditions (LiHMDS, THF, reflux) to form the azetidine ring. This method achieves moderate yields (45-65%) but requires careful optimization to suppress elimination side products [6].
Stereoselective synthesis is achieved through chiral pool utilization or asymmetric catalysis. Enantioenriched homoallylic amines derived from L-methionine undergo iodocyclization with iodine/sodium bicarbonate in acetonitrile, yielding 2-(iodomethyl)azetidines with excellent diastereoselectivity (>20:1 cis:trans). Subsequent nickel-catalyzed cross-coupling removes the iodomethyl group, furnishing enantiopure 1-(azetidin-3-yl)-2-methylpiperidine derivatives. Alternatively, Mitsunobu conditions (DEAD, PPh₃) facilitate the cyclization of β-hydroxy sulfonamides, producing trans-configured azetidines with retention of chirality at the stereogenic center adjacent to nitrogen [6] [8].
Table 1: Cyclization Methods for Azetidine-Piperidine Hybrids
Precursor Type | Conditions | Key Product | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
γ-Chloroamine | LiHMDS, THF, reflux | 1-(Azetidin-3-yl)-2-methylpiperidine | 45-65 | Variable |
Homoallylic amine | I₂, NaHCO₃, CH₃CN, RT | 2-(Iodomethyl)azetidine | 70-85 | >20:1 cis |
β-Hydroxy sulfonamide | DEAD, PPh₃, THF, 0°C to RT | trans-3-Arylazetidine | 60-75 | >15:1 trans |
Ring-expansion strategies provide complementary approaches. N-activated aziridines undergo regioselective ring-opening with cyanide ions, followed by intramolecular alkylation upon activation of the nitrile group. This sequence constructs 3-cyanoazetidines directly fused to the piperidine nitrogen. Computational studies indicate the transannular strain in azetidine enhances reactivity toward nucleophiles while maintaining sufficient stability for isolation and characterization under ambient conditions [6].
Transition metal-catalyzed cross-coupling enables efficient linkage between preformed azetidine and piperidine units. Chan-Lam coupling using stoichiometric copper(II) acetate facilitates the N-arylation of azetidin-3-yl amines with arylboronic acids under mild aerobic conditions (dichloromethane/methanol, room temperature). This method tolerates diverse electron-withdrawing groups (-NO₂, -CN) and electron-donating substituents (-OMe, -alkyl) on the boronic acid component, achieving 55-90% yields without requiring inert atmosphere [10].
Buchwald-Hartwig amination provides superior efficiency for electron-deficient piperidine coupling partners. Palladium catalysts (Pd₂(dba)₃, Xantphos) enable the coupling of 3-iodoazetidines with 2-methylpiperidine at 80-100°C in toluene. Key advantages include excellent functional group tolerance toward esters, ketones, and heterocycles, and compatibility with sterically hindered secondary amines. Recent optimizations employ copper(I) thiophene-2-carboxylate (CuTC) with trans-1,2-diaminocyclohexane ligand, achieving near-quantitative yields within 6 hours at 60°C [6] [8].
Table 2: Coupling Methodologies for Heterocyclic Integration
Coupling Type | Catalyst System | Optimal Conditions | Scope | Yield Range (%) |
---|---|---|---|---|
Chan-Lam N-arylation | Cu(OAc)₂, pyridine, O₂ | CH₂Cl₂/MeOH (3:1), RT, 12h | Arylboronic acids | 55-90 |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Toluene, 100°C, 24h | Haloazetidines | 70-95 |
Cu-Catalyzed Amination | CuTC/DACH, K₃PO₄ | Dioxane, 60°C, 6h | Heteroaryl halides | 85-98 |
Regioselectivity challenges emerge when coupling unsymmetrical azetidine derivatives. 3,3-Disubstituted azetidines exhibit preferential coupling at the less hindered nitrogen atom when using bulky phosphine ligands (SPhos). Density functional theory (DFT) calculations reveal this selectivity stems from steric repulsion during the transmetalation step rather than electronic factors. For N-unprotected azetidin-3-ols, chelation-controlled addition occurs exclusively at oxygen when employing copper(I) bromide-dimethyl sulfide complex, providing O-aryl derivatives suitable for subsequent Mitsunobu amination [6].
Continuous flow technology overcomes significant exotherms and mixing limitations associated with batch synthesis of 1-(azetidin-3-yl)-2-methylpiperidine. A tandem microreactor system with Z-shaped micromixers achieves complete conversion of macromonomers within 30 seconds residence time by enhancing radial mixing efficiency 15-fold compared to batch reactors. Computational fluid dynamics confirms Dean vortex formation at flow rates above 5 mL/min, eliminating concentration gradients responsible for oligomer formation in traditional processes [8].
Temperature-controlled ring-closure in flow prevents thermal degradation of sensitive intermediates. A two-stage protocol features: (1) imine formation from 4-chloro-1,1,1-trifluorobutan-2-amine precursors at 25°C in a PTFE coil reactor (10 min residence time), followed by (2) cyclization using LiHMDS in THF within a silicon carbide packed-bed reactor at 70°C (3 min residence time). This approach achieves 92% conversion with residence time distribution σ² < 0.1, minimizing epimerization at stereocenters alpha to nitrogen. Process analytical technology (PAT) integration via inline FTIR enables real-time adjustment of base stoichiometry (±2%) based on imine consumption rates [3] [8].
Automated purification modules coupled to synthetic reactors enable multistep continuous processing. Scavenger cartridges containing sulfonic acid-functionalized silica capture excess amines after coupling reactions, while in-line liquid-liquid separators remove copper residues below 5 ppm. These integrated systems achieve production rates exceeding 96 g/day of pharmaceutical-grade 1-(azetidin-3-yl)-2-methylpiperidine derivatives with polydispersity indices < 1.2 and excellent reproducibility (RSD < 3% over 72-hour operation) [8].
Table 3: Flow Synthesis Parameters and Optimization
Process Stage | Reactor Type | Key Parameters | Performance Metrics |
---|---|---|---|
Imine Formation | PTFE Coil (ID 1.0 mm) | 25°C, 10 min residence, Re=250 | Conversion 98%, Selectivity >99% |
Azetidine Cyclization | SiC Packed Bed | 70°C, 3 min, P=3 bar | Cyclization efficiency 92% |
Copper Scavenging | Cartridge (SO₃H-SiO₂) | 10 mL/min, 25°C | Cu residue <5 ppm |
Continuous Crystallization | Oscillatory Baffled Crystallizer | Anti-solvent gradient 40-70% | Purity 99.8%, Mean crystal size 50µm |
The embedded tertiary amine within the piperidine ring and secondary amine in azetidine enable selective N-functionalization. Electrophile-dependent chemoselectivity allows differential modification: benzyl chloroformate (CbzCl) acylates exclusively the azetidine nitrogen in dichloromethane at 0°C (90% yield), while bulky di-tert-butyl dicarbonate selectively protects the piperidine nitrogen under refluxing THF (80% yield). This orthogonal protection facilitates the synthesis of branched oligomeric architectures when combined with ring-opening metathesis polymerization (ROMP) of norbornenyl-functionalized derivatives [1] [6].
Ring-opening reactions provide access to functionalized diamines. Treatment with hydrochloric acid induces selective azetidine cleavage at the C2-N bond, yielding 3-(2-methylpiperidin-1-yl)propyl chloride derivatives without affecting the piperidine ring. Subsequent displacement with sodium azide produces 1-(3-azidopropyl)-2-methylpiperidine, a valuable precursor for "click" chemistry applications. Conversely, Lewis acid-mediated expansion using boron trifluoride etherate generates 1-(2-methylpiperidin-1-yl)pyrrolidines through regioselective C3-C4 bond cleavage and recombination. These transformations demonstrate how the strain energy (approximately 26 kcal/mol) of azetidine directs reactivity patterns [6] [8].
Table 4: Functionalization Reactions of 1-(Azetidin-3-yl)-2-methylpiperidine
Reaction Type | Reagents/Conditions | Selectivity | Product Application |
---|---|---|---|
N-Acylation | CbzCl, CH₂Cl₂, 0°C | Azetidine N-selectivity (90%) | Orthogonal protection |
N-Alkylation | Benzyl bromide, K₂CO₃, DMF | Piperidine N-selectivity (75%) | Cationic surfactant synthesis |
Acidic Ring-Opening | 6M HCl, 80°C, 12h | C2-N cleavage (quant.) | Diamine precursors |
BF₃-Mediated Expansion | BF₃·Et₂O, CH₂Cl₂, reflux | Pyrrolidine formation (65%) | Bioactive molecule scaffolds |
Transition metal-catalyzed C-H activation enables direct C3-functionalization of the azetidine ring. Palladium-catalyzed arylation using Pd(OAc)₂/1,10-phenanthroline with aryl iodides introduces aryl groups at the azetidine C3 position with complete retention of configuration (dr >99:1). This reaction proceeds via a concerted metalation-deprotonation mechanism as confirmed by kinetic isotope studies (kH/kD = 4.2). The resulting 3-arylazetidine-piperidine hybrids exhibit improved lipophilic efficiency (LipE >5) compared to parent compounds, enhancing their potential as central nervous system (CNS) pharmacophores [1] [6].
Table of Compounds
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1